molecular formula C8H14Cl2N2 B2878779 3-(Aminomethyl)-5-methylaniline dihydrochloride CAS No. 1909306-46-2

3-(Aminomethyl)-5-methylaniline dihydrochloride

Cat. No.: B2878779
CAS No.: 1909306-46-2
M. Wt: 209.11
InChI Key: IBTWNWNUDNEULE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methylaniline dihydrochloride (CAS 1909306-46-2) is an organic compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . This dihydrochloride salt features both a primary aromatic amine and a primary benzylamine group, making it a versatile building block in chemical synthesis . As a diamino compound, it serves as a critical precursor in the synthesis of complex heterocycles and is a valuable intermediate in medicinal chemistry and materials science research . The presence of two different amine functional groups allows for sequential and selective functionalization, enabling researchers to construct sophisticated molecular architectures such as hydantoins and other nitrogen-containing heterocycles known for their diverse biological activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-5-methylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-2-7(5-9)4-8(10)3-6;;/h2-4H,5,9-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTWNWNUDNEULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylaniline dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylaniline, which serves as the starting material.

    Formylation: The 5-methylaniline undergoes formylation to introduce a formyl group at the para position relative to the amino group.

    Reduction: The formyl group is then reduced to an aminomethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the aminomethyl compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, secondary amines, and substituted aromatic compounds.

Scientific Research Applications

3-(Aminomethyl)-5-methylaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-methylaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-(Aminomethyl)-5-methylaniline dihydrochloride are compared below, focusing on substituent variations, physicochemical properties, and research applications.

3-(Aminomethyl)-5-chloroaniline Dihydrochloride

  • CAS Number: Not explicitly provided in evidence, but structurally inferred from .
  • Molecular Formula : Likely C₇H₁₁Cl₃N₂ (base: C₇H₉ClN₂ + 2HCl).
  • Key Differences :
    • Substitutes the 5-methyl group with 5-chloro , enhancing electronegativity and lipophilicity.
    • Chlorine’s inductive effect may alter solubility and reactivity compared to the methyl analog.
  • Applications : Chlorinated anilines are often intermediates in agrochemicals or pharmaceuticals, though specific data for this compound is lacking in the evidence .

5-[(1S)-1-Aminoethyl]-2-methylaniline Hydrochloride

  • CAS Number : 1644070-98-3
  • Molecular Formula : C₉H₁₅ClN₂ (base: C₉H₁₄N₂ + 1HCl).
  • Key Differences: Replaces the 3-aminomethyl group with a stereospecific 5-(1S-aminoethyl) substituent. The ethylamine side chain introduces chirality, which may influence biological activity or receptor binding.

3-(Aminomethyl)-4-methoxyaniline Dihydrochloride

  • CAS Number : 102677-73-6
  • Molecular Formula : C₈H₁₄Cl₂N₂O
  • Key Differences :
    • Substitutes the 5-methyl group with 4-methoxy , introducing an electron-donating methoxy (-OCH₃) group.
    • Methoxy groups often improve metabolic stability in drug candidates but reduce aqueous solubility.
  • Storage : Requires storage under inert gas (N₂/Ar) at 2–8°C , suggesting sensitivity to oxidation or humidity .

Berotralstat Dihydrochloride

  • CAS Number : 1809010-52-3
  • Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl
  • Key Differences: A complex pharmaceutical agent incorporating 3-(aminomethyl)phenyl as a substructure. Functions as a kallikrein inhibitor for hereditary angioedema (HAE) prophylaxis.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
This compound 1909306-46-2 C₈H₁₄Cl₂N₂ 3-(CH₂NH₂), 5-CH₃ Organic synthesis intermediate
3-(Aminomethyl)-5-chloroaniline dihydrochloride - C₇H₁₁Cl₃N₂ 3-(CH₂NH₂), 5-Cl Potential agrochemical intermediate
5-[(1S)-1-Aminoethyl]-2-methylaniline HCl 1644070-98-3 C₉H₁₅ClN₂ 5-(CH(NH₂)CH₃), 2-CH₃ Chiral building block
3-(Aminomethyl)-4-methoxyaniline dihydrochloride 102677-73-6 C₈H₁₄Cl₂N₂O 3-(CH₂NH₂), 4-OCH₃ Electron-rich analog for drug design
Berotralstat dihydrochloride 1809010-52-3 C₃₀H₂₆F₄N₆O·2HCl Includes 3-(aminomethyl)phenyl HAE prophylaxis

Research Findings and Implications

  • Substituent Effects: Methyl vs. Chloro: Methyl groups enhance hydrophobicity but are metabolically stable, whereas chloro groups increase reactivity in electrophilic substitutions . Methoxy vs. Aminoethyl: Methoxy groups improve oxidative stability, while aminoethyl side chains enable chiral resolution in asymmetric catalysis .

Biological Activity

3-(Aminomethyl)-5-methylaniline dihydrochloride, a compound with significant biological activity, is recognized for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H12Cl2N2
  • Molecular Weight : 219.11 g/mol

The compound features an amine group and a methylene bridge, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can lead to altered metabolic pathways. This is crucial in cancer therapy where enzyme inhibition can prevent tumor growth.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological functions and pain pathways.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • MCF7 (Breast Cancer) : IC50 values indicate effective growth inhibition at low concentrations.
    • HepG2 (Liver Cancer) : Demonstrated comparable efficacy to standard chemotherapeutics.
Cell LineIC50 Value (µM)Reference
MCF75.0
HepG24.5

Neurological Applications

The compound has been studied for its potential in treating neuropathic pain and other neurological disorders due to its modulatory effects on neurotransmitter systems.

  • Case Study : In animal models of neuropathic pain, administration of this compound resulted in a significant reduction in pain behavior, suggesting its efficacy as an analgesic agent.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Various synthetic routes have been explored, including Mannich reactions that yield compounds with improved potency against cancer cell lines.

Comparative Studies

Comparative studies with similar compounds have shown that modifications in the chemical structure can lead to variations in biological activity. For instance:

  • Mannich Bases : Derivatives synthesized through Mannich reactions exhibited enhanced cytotoxicity compared to the parent compound, indicating that structural modifications can significantly impact therapeutic efficacy .

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